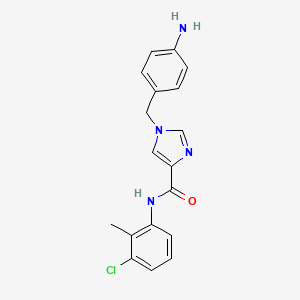![molecular formula C28H28BrN3O5 B12496163 Ethyl 3-{[(3-bromo-4-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12496163.png)
Ethyl 3-{[(3-bromo-4-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-{[(3-bromo-4-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate is a complex organic compound that belongs to the class of benzoates. This compound is characterized by its intricate structure, which includes a brominated methoxyphenyl group, a phenylcarbonyl piperazine moiety, and an ethyl ester functional group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[(3-bromo-4-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate typically involves multiple steps:
-
Formation of the Brominated Methoxyphenyl Intermediate
Starting Materials: 3-bromo-4-methoxyphenol
Reaction Conditions: The brominated methoxyphenol is reacted with a suitable acylating agent, such as acetic anhydride, in the presence of a catalyst like pyridine to form the brominated methoxyphenyl acyl intermediate.
-
Formation of the Phenylcarbonyl Piperazine Intermediate
Starting Materials: Piperazine and benzoyl chloride
Reaction Conditions: Piperazine is reacted with benzoyl chloride in the presence of a base, such as triethylamine, to form the phenylcarbonyl piperazine intermediate.
-
Coupling of Intermediates
Starting Materials: Brominated methoxyphenyl acyl intermediate and phenylcarbonyl piperazine intermediate
Reaction Conditions: The two intermediates are coupled using a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), in an appropriate solvent like dichloromethane to form the desired compound.
-
Esterification
Starting Materials: The coupled product and ethanol
Reaction Conditions: The coupled product is esterified with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate, chromium trioxide
Conditions: Typically carried out in acidic or basic medium
Products: Oxidized derivatives of the compound
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Typically carried out in anhydrous solvents
Products: Reduced derivatives of the compound
-
Substitution
Reagents: Halogenating agents, nucleophiles
Conditions: Typically carried out in polar solvents
Products: Substituted derivatives of the compound
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dichloromethane, ethanol, anhydrous solvents
Catalysts: Pyridine, triethylamine, sulfuric acid
Major Products Formed
Oxidized Products: Carboxylic acids, ketones
Reduced Products: Alcohols, amines
Substituted Products: Halogenated compounds, nucleophilic substitution products
Scientific Research Applications
Ethyl 3-{[(3-bromo-4-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate has a wide range of applications in scientific research:
-
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
-
Biology
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Used in the study of enzyme inhibition and protein binding.
-
Medicine
- Explored for its potential therapeutic applications, such as in the development of new drugs.
- Studied for its pharmacokinetics and pharmacodynamics.
-
Industry
- Used in the development of new materials and chemical products.
- Investigated for its potential use in coatings, adhesives, and other industrial applications.
Mechanism of Action
The mechanism of action of Ethyl 3-{[(3-bromo-4-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate involves its interaction with specific molecular targets and pathways:
-
Molecular Targets
- Enzymes: Inhibition of specific enzymes involved in metabolic pathways.
- Receptors: Binding to specific receptors on cell surfaces.
-
Pathways Involved
- Signal Transduction: Modulation of signaling pathways that regulate cellular processes.
- Gene Expression: Influence on the expression of genes involved in various biological functions.
Comparison with Similar Compounds
Ethyl 3-{[(3-bromo-4-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
- Ethyl 3-{[(3-chloro-4-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate
- Ethyl 3-{[(3-bromo-4-hydroxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate
- Ethyl 3-{[(3-bromo-4-methoxyphenyl)carbonyl]amino}-4-[4-(methylcarbonyl)piperazin-1-yl]benzoate
-
Uniqueness
- The presence of the brominated methoxyphenyl group provides unique reactivity and biological activity.
- The combination of the phenylcarbonyl piperazine moiety with the benzoate ester enhances its potential applications in various fields.
This compound is a compound of significant interest due to its complex structure and potential applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable subject of study in scientific research.
Properties
Molecular Formula |
C28H28BrN3O5 |
|---|---|
Molecular Weight |
566.4 g/mol |
IUPAC Name |
ethyl 4-(4-benzoylpiperazin-1-yl)-3-[(3-bromo-4-methoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C28H28BrN3O5/c1-3-37-28(35)21-9-11-24(23(18-21)30-26(33)20-10-12-25(36-2)22(29)17-20)31-13-15-32(16-14-31)27(34)19-7-5-4-6-8-19/h4-12,17-18H,3,13-16H2,1-2H3,(H,30,33) |
InChI Key |
UPVIVCSHYIYLHF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=CC(=C(C=C4)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-2-phenyl-2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-dione](/img/structure/B12496087.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12496088.png)
![(R)-(2,2,2',2'-Tetramethyl-[4,4'-bibenzo[d][1,3]dioxole]-5,5'-diyl)bis(diisopropylphosphine)](/img/structure/B12496093.png)
![N-{1-[1-(3-chlorophenyl)-1H-tetrazol-5-yl]cyclohexyl}-2-methoxyacetamide](/img/structure/B12496094.png)
![4-[(E)-piperidin-1-yldiazenyl]benzoic acid](/img/structure/B12496098.png)
![N-[4-(acetylamino)phenyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12496105.png)
![Methyl 5-[(4-ethylbenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12496116.png)
![2-(2-Hydroxy-3-methylphenyl)-7-methyl-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B12496118.png)

![2-amino-6,6-dimethyl-9-(thiophen-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12496138.png)
![Ethyl 3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12496146.png)
![3-[(4-bromophenyl)carbonyl]-6-methylquinolin-4(1H)-one](/img/structure/B12496152.png)
![1-(1H-indol-1-yl)-3-[(4-methoxyphenyl)amino]propan-2-ol](/img/structure/B12496158.png)
![5-({3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12496160.png)
